N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide
Overview
Description
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide is a novel thiourea derivative. Thiourea derivatives are known for their ability to form chelates with transition metals and have been studied for various biological activities, including antitubercular, antibacterial, antifungal, anti-thyroidal, and insecticidal properties .
Preparation Methods
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically include maintaining the reaction mixture at a specific temperature and stirring for a set period to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Complexation: It can form complexes with transition metals such as cobalt, nickel, and copper.
Scientific Research Applications
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the extraction and separation of transition metals in industrial processes.
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide involves its ability to form chelates with transition metals. This chelation can disrupt metal-dependent biological processes in microorganisms, leading to their inhibition or death. The compound may also interact with specific molecular targets and pathways involved in bacterial and fungal growth .
Comparison with Similar Compounds
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide is unique due to its specific structure and properties. Similar compounds include:
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: Another thiourea derivative with similar chelating properties.
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide: A related compound with a propoxy group instead of a methyl group.
N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide: A derivative with diethoxy groups, offering different chemical and biological properties.
These compounds share similar chelating abilities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3S/c1-8-10(3-2-4-11(8)19(21)22)13(20)18-14(23)17-12-6-5-9(15)7-16-12/h2-7H,1H3,(H2,16,17,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYNOAIGZPUBAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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